molecular formula C13H24F2N2O2 B6240568 tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate CAS No. 1781149-47-0

tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate

Cat. No.: B6240568
CAS No.: 1781149-47-0
M. Wt: 278.3
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Description

Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, and the presence of the tert-butyl group and difluoro substitution adds unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the tert-butyl group and the difluoro substitution. The final step involves the attachment of the aminoethyl group to the azepane ring.

    Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Difluoro Substitution: The difluoro substitution can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Attachment of Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the azepane ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted azepane derivatives with various functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure may exhibit biological activity against various targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake.

    Material Science: It can be used in the development of novel materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The difluoro substitution and tert-butyl group can influence the compound’s binding affinity and selectivity. The aminoethyl group may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(2-aminoethyl)-4-fluoroazepane-1-carboxylate: Similar structure with a single fluorine substitution.

    Tert-butyl 5-(2-aminoethyl)-azepane-1-carboxylate: Lacks the difluoro substitution.

    Tert-butyl 5-(2-aminoethyl)-4,4-dichloroazepane-1-carboxylate: Contains chlorine instead of fluorine.

Uniqueness

Tert-but

Properties

CAS No.

1781149-47-0

Molecular Formula

C13H24F2N2O2

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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